molecular formula C7H7N3O3 B13714251 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione

Cat. No.: B13714251
M. Wt: 181.15 g/mol
InChI Key: OHKQEOFKNSKQGK-UHFFFAOYSA-N
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Description

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which utilizes catalysts such as palladium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione is unique due to its combination of both oxazolidine and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-(pyrazol-1-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H7N3O3/c11-6-5(9-7(12)13-6)4-10-3-1-2-8-10/h1-3,5H,4H2,(H,9,12)

InChI Key

OHKQEOFKNSKQGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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